molecular formula C11H15ClO2S B13538581 3-Methyl-1-phenylbutane-1-sulfonyl chloride

3-Methyl-1-phenylbutane-1-sulfonyl chloride

Cat. No.: B13538581
M. Wt: 246.75 g/mol
InChI Key: OVPXXIXCFBOWLL-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-phenylbutane-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Methyl-1-phenylbutane-1-ol+SOCl23-Methyl-1-phenylbutane-1-sulfonyl chloride+HCl+SO2\text{3-Methyl-1-phenylbutane-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 3-Methyl-1-phenylbutane-1-ol+SOCl2​→3-Methyl-1-phenylbutane-1-sulfonyl chloride+HCl+SO2​

This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-methyl-1-phenylbutane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenylbutane-1-sulfonic acid
  • 3-Methyl-1-phenylbutane-1-sulfonamide
  • 3-Methyl-1-phenylbutane-1-sulfonate ester

Uniqueness

3-Methyl-1-phenylbutane-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Unlike its sulfonic acid, sulfonamide, and sulfonate ester counterparts, the sulfonyl chloride group can be easily transformed into a wide range of functional groups, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

3-methyl-1-phenylbutane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO2S/c1-9(2)8-11(15(12,13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

OVPXXIXCFBOWLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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